Ac-calpastatin (184-210)
Description
Overview of Calcium-Dependent Cysteine Proteases (Calpains)
Calpains are intracellular proteases that are activated by calcium ions. wikipedia.orgifremer.fr Their discovery in 1964 opened a new chapter in understanding how cells regulate processes through controlled proteolysis. tandfonline.com The name "calpain" itself is a hybrid, reflecting its dependence on cal cium and its mechanistic similarity to the cysteine protease papain . wikipedia.org These enzymes are not involved in large-scale protein degradation like proteasomes or lysosomes; instead, they act as sophisticated molecular switches, modifying a wide array of protein substrates to regulate their function. nih.gov
The calpain family in mammals is extensive, with at least 15 known members encoded by distinct genes. nih.govresearchgate.net These are broadly categorized into two main groups: classical and non-classical calpains.
Classical Calpains: This group includes the most well-studied isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain). wikipedia.org They are termed "classical" because they are ubiquitously expressed in mammalian tissues and share a similar heterodimeric structure. embopress.orgresearchgate.net This structure consists of a large catalytic subunit of approximately 80 kDa and a common small regulatory subunit of about 28 kDa. embopress.orgnih.gov The primary distinction between calpain-1 and calpain-2 lies in their sensitivity to calcium. Calpain-1 is activated by micromolar (μM) concentrations of Ca2+, while calpain-2 requires higher, near-millimolar (mM) concentrations for activation. wikipedia.orgtandfonline.com
Non-classical Calpains: This diverse group includes tissue-specific calpains such as calpain-3 (p94), which is primarily found in skeletal muscle, and others like calpain-8 and calpain-9, which are located in the gastrointestinal tract. tandfonline.comoup.com These calpains often lack the common small regulatory subunit and possess unique structural domains that suggest specialized roles within their respective tissues. oup.com
| Calpain Name | Alternative Name | Classification | Calcium Requirement | Subunit Composition | Primary Location |
|---|---|---|---|---|---|
| Calpain-1 | μ-Calpain | Classical | Micromolar (μM) | Heterodimer (80 kDa + 28 kDa) | Ubiquitous |
| Calpain-2 | m-Calpain | Classical | Millimolar (mM) | Heterodimer (80 kDa + 28 kDa) | Ubiquitous |
| Calpain-3 | p94 | Non-classical | - | Monomer | Skeletal Muscle |
| Calpain-8 | nCL-2 | Non-classical | - | - | Gastrointestinal Tract |
| Calpain-9 | nCL-4 | Non-classical | - | - | Gastrointestinal Tract |
The regulation of calpain activity is a multi-layered process, ensuring its precise control. The primary regulator is the concentration of intracellular calcium (Ca2+). nih.gov In a resting cell, Ca2+ levels are too low to activate calpains. embopress.org Upon receiving a signal that causes a localized or global increase in Ca2+, calpain molecules undergo conformational changes that assemble the catalytic site and initiate proteolytic activity. embopress.orgnih.gov
Crystal structure analysis reveals that in the absence of calcium, the components of the catalytic triad (B1167595) (Cysteine, Histidine, Asparagine) are not correctly aligned to form a functional active site. embopress.org The binding of multiple Ca2+ ions to specific domains within the calpain molecule induces the necessary structural rearrangements for activation. nih.govmerckmillipore.com
Other regulatory mechanisms include:
Autoproteolysis: Upon activation, calpains can cleave their own N-terminal domains. This autolysis often increases the enzyme's sensitivity to Ca2+, allowing it to remain active at lower calcium concentrations. nih.govnih.gov
Phosphorylation: The activity of calpains can be modulated by phosphorylation, which can enhance their proteolytic function. wikipedia.org
Inhibition by Calpastatin: The most specific and crucial regulation comes from the endogenous inhibitor, calpastatin, which binds to and neutralizes activated calpain. nih.govnih.gov
Endogenous Calpain Inhibitors: The Calpastatin Family
The potent proteolytic capability of calpains necessitates a dedicated and highly specific inhibitor to prevent unwanted or excessive protein degradation. This role is filled by calpastatin, the only known endogenous protein inhibitor specific to the classical calpains. wikipedia.orgoup.com
Structural Organization of Calpastatin and Inhibitory Domains
The calpastatin protein, encoded by a single gene, is remarkable in its structure. frontiersin.org A single calpastatin molecule consists of an N-terminal L-domain and four tandem, repetitive inhibitory domains (Domains 1, 2, 3, and 4). wikipedia.orgfrontiersin.org Each of these inhibitory domains is capable of inhibiting one calpain molecule, meaning a single calpastatin protein can neutralize up to four calpain molecules. oup.com
Each inhibitory domain is further subdivided into three regions (A, B, and C) that are crucial for binding and inhibition. nih.govmerckmillipore.com These regions interact with different parts of the activated calpain molecule in a concerted, multi-pronged attack. nih.govmerckmillipore.com Regions A and C bind to the calcium-binding "penta-EF-hand" domains of the large and small calpain subunits, respectively, while region B interacts with the catalytic cleft, effectively blocking substrate access. nih.gov
The synthetic peptide Ac-calpastatin (184-210) is a 27-amino-acid fragment derived from the inhibitory domain 1 of human calpastatin. ebiohippo.comnih.gov This peptide corresponds to a critical region responsible for the inhibitory action and is a potent and selective inhibitor of both calpain-1 and calpain-2. echelon-inc.comebiohippo.comapexbt.com Its specificity is highlighted by the fact that it does not inhibit other proteases like papain or trypsin. ebiohippo.com The acetylation ("Ac-") at the N-terminus enhances its stability. This peptide serves as a valuable research tool because it effectively mimics the inhibitory function of the native calpastatin protein. echelon-inc.com
| Domain | Sub-regions | Primary Function |
|---|---|---|
| L-Domain (N-terminus) | - | Non-inhibitory; may be involved in protein localization and recognition. oup.com |
| Inhibitory Domain 1 | A, B, C | Binds to and inhibits one calpain molecule. nih.govmerckmillipore.com The sequence for Ac-calpastatin (184-210) is derived from this domain. ebiohippo.com |
| Inhibitory Domain 2 | A, B, C | Binds to and inhibits one calpain molecule. oup.com |
| Inhibitory Domain 3 | A, B, C | Binds to and inhibits one calpain molecule. oup.com |
| Inhibitory Domain 4 | A, B, C | Binds to and inhibits one calpain molecule. frontiersin.org |
Physiological Significance of Calpain/Calpastatin Homeostasis
The balance, or homeostasis, between calpain activity and calpastatin inhibition is vital for normal cellular function and organismal health. nih.gov This tightly regulated system is involved in a myriad of essential processes:
Cell Motility and Adhesion: Calpains modulate cell migration by cleaving proteins involved in focal adhesions, which anchor the cell to the extracellular matrix. frontiersin.org
Signal Transduction: They can process signaling molecules like protein kinase C (PKC), thereby participating in cellular signaling cascades. oup.comahajournals.org
Cell Cycle and Apoptosis: The calpain/calpastatin system is implicated in the regulation of cell proliferation and programmed cell death (apoptosis). physiology.orgoup.com
Disruption of this delicate balance is a hallmark of numerous pathological conditions. nih.gov Excessive calpain activation, often resulting from compromised calpastatin function or massive calcium influx, can lead to unregulated proteolysis of cytoskeletal and membrane proteins, causing irreversible cell damage and death. physiology.orgwikipedia.org This mechanism has been implicated in neurodegenerative diseases, muscular dystrophies, cataract formation, and tissue damage following ischemic events in the heart and brain. physiology.orgnih.gov Therefore, understanding the intricate regulation of the calpain-calpastatin system is not only fundamental to cell biology but also holds significant promise for identifying new therapeutic targets for a wide range of diseases. ahajournals.org
Structure
2D Structure
Properties
InChI |
InChI=1S/C75H160N23O5/c1-10-58(8)71(96-52-70(59(9)99)95-51-69(57(6)7)94-48-64(27-29-73(102)103)90-45-61(22-17-34-87-74(79)80)85-33-16-12-11-14-30-76)54-98-40-20-25-68(98)53-97-39-19-24-67(97)50-93-60(21-13-15-31-77)43-84-37-38-86-62(23-18-35-88-75(81)82)46-89-63(26-28-72(100)101)47-91-66(42-56(4)5)49-92-65(41-55(2)3)44-83-36-32-78/h16,36-37,55-71,83-86,89-96,99H,10-15,17-35,38-54,76-78H2,1-9H3,(H,100,101)(H,102,103)(H4,79,80,87)(H4,81,82,88)/t58-,59+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69+,70+,71+/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFHGYXNXOVYIE-DMJQNVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CN1CCCC1CN2CCCC2CNC(CCCCN)CN[CH]CNC(CCCN=C(N)N)CNC(CCC(=O)O)CNC(CC(C)C)CNC(CC(C)C)CN[CH]CN)NCC(C(C)O)NCC(C(C)C)NCC(CCC(=O)O)NCC(CCCN=C(N)N)NC[CH]CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CN1CCC[C@H]1CN2CCC[C@H]2CN[C@@H](CCCCN)CN[CH]CN[C@@H](CCCN=C(N)N)CN[C@@H](CCC(=O)O)CN[C@@H](CC(C)C)CN[C@@H](CC(C)C)CN[CH]CN)NC[C@H]([C@@H](C)O)NC[C@H](C(C)C)NC[C@H](CCC(=O)O)NC[C@H](CCCN=C(N)N)NC[CH]CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H160N23O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1464.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ac Calpastatin 184 210 As a Mechanistic Probe and Research Tool
Derivation and Nature of Ac-calpastatin (184-210)
Ac-calpastatin (184-210) is a synthetic, acetylated 27-amino acid peptide. caymanchem.comchemicalbook.com Its design is not arbitrary; it is directly derived from a specific region of human calpastatin, the endogenous inhibitor of calpains. caymanchem.comechelon-inc.com The acetylation at the N-terminus and amidation at the C-terminus are modifications often made to synthetic peptides to increase their stability. tocris.comrndsystems.com
This 27-amino acid peptide corresponds to a segment of the first inhibitory domain of human calpastatin. caymanchem.comszabo-scandic.com The native calpastatin protein contains four such inhibitory domains, each capable of inhibiting calpain activity. physiology.org The sequence of Ac-calpastatin (184-210) is specifically Ac-Asp-Pro-Met-Ser-Ser-Thr-Tyr-Ile-Glu-Glu-Leu-Gly-Lys-Arg-Glu-Val-Thr-Ile-Pro-Pro-Lys-Tyr-Arg-Glu-Leu-Leu-Ala-NH2. medchemexpress.commedchemexpress.com This specific fragment is encoded by exon 1B of the human calpastatin gene. caymanchem.com
Potency and Selectivity Profile as a Calpain Inhibitor
Ac-calpastatin (184-210) is recognized as a potent, selective, and reversible inhibitor of calpains. medchemexpress.commedchemexpress.com Its inhibitory characteristics have been quantified, demonstrating its high affinity for specific calpain isoforms.
The calpain family includes two major ubiquitous isoforms, µ-calpain (calpain I) and m-calpain (calpain II), which require micromolar and millimolar concentrations of calcium for activation, respectively. caymanchem.comphysiology.org Ac-calpastatin (184-210) strongly inhibits both µ-calpain and m-calpain. caymanchem.comtocris.comtargetmol.com It exhibits particularly high potency against µ-calpain, with a reported inhibition constant (Ki) of 0.2 nM. tocris.comrndsystems.commedchemexpress.commedchemexpress.com While it also effectively inhibits m-calpain, the inhibition of µ-calpain is a key characteristic. echelon-inc.com The inhibitory action of calpastatin, and by extension this peptide, is influenced by factors like pH and ionic strength, which can affect the activity of both the calpains and their inhibitor. iastate.eduiastate.edu
A critical feature of a good research probe is its selectivity. Ac-calpastatin (184-210) demonstrates high specificity for calpains and does not significantly inhibit other types of proteases. caymanchem.comtocris.comtargetmol.com For instance, it does not inhibit the serine protease trypsin or the cysteine protease papain. caymanchem.comchemicalbook.com Its inhibitory activity against another cysteine protease, cathepsin L, is significantly weaker than its action on µ-calpain, with a reported Ki of 6 µM. tocris.comrndsystems.commedchemexpress.commedchemexpress.com This large difference in potency highlights the selectivity of Ac-calpastatin (184-210) for the calpain family.
Inhibitory Profile of Ac-calpastatin (184-210)
| Protease Target | Inhibition Constant (Ki) | Selectivity Note |
|---|---|---|
| µ-Calpain (Calpain I) | 0.2 nM tocris.comrndsystems.commedchemexpress.commedchemexpress.com | Strongly Inhibited |
| m-Calpain (Calpain II) | Strongly Inhibited caymanchem.comtocris.comtargetmol.com | - |
| Cathepsin L | 6 µM tocris.comrndsystems.commedchemexpress.commedchemexpress.com | Weakly Inhibited |
| Papain | Not Inhibited caymanchem.comchemicalbook.com | Not a Target |
Utility in Investigating Calpain-Mediated Biological Processes
The potent and selective inhibitory nature of Ac-calpastatin (184-210) makes it an essential tool for elucidating the specific roles of calpains in various cellular processes. By inhibiting calpain activity, researchers can observe the resulting physiological or pathological consequences. For example, it has been used to study the involvement of calpains in membrane fusion events, such as neural vesicle exocytosis. sigmaaldrich.com It has also been employed in research concerning the secretion of amyloid β-proteins, which are central to the pathology of Alzheimer's disease. tocris.comrndsystems.com Studies have utilized this peptide to investigate calpain's role in cisplatin-induced neuronal cell processes and in the cleavage of substrates like myristoylated alanine-rich C kinase substrate (MARCKS). sigmaaldrich.com Furthermore, it serves as a standard control in studies evaluating other potential calpain inhibitors. nih.gov
Compound Name Table
| Compound Name |
|---|
| Ac-calpastatin (184-210) |
| µ-Calpain (Calpain I) |
| m-Calpain (Calpain II) |
| Papain |
| Trypsin |
| Cathepsin L |
| Amyloid β-protein |
| Cisplatin (B142131) |
Molecular Mechanisms and Structural Determinants of Ac Calpastatin 184 210 Inhibition
Inhibitory Mechanism at the Protease Active Site
The inhibitory action of Ac-calpastatin (184-210) at the calpain active site is characterized by a sophisticated and indirect mechanism. nih.govigakuken.or.jp While it exhibits competitive inhibition kinetics, it does not directly bind to the catalytic triad (B1167595) of the active site in the manner of many traditional enzyme inhibitors. Instead, the peptide positions itself within the active site cleft, effectively blocking substrate access. nih.gov This occlusion is a key feature of its inhibitory function.
A crucial aspect of this mechanism is its calcium dependency. Calpastatin, and by extension Ac-calpastatin (184-210), only inhibits calpain after the enzyme has been activated by calcium ions. nih.govrcsb.org The binding of Ca2+ to calpain induces conformational changes that are necessary for the inhibitor to recognize and bind to the enzyme. rcsb.org The crystal structure of the m-calpain in complex with a calpastatin inhibitory domain reveals that the inhibitor occupies both sides of the active site cleft. rcsb.org A unique feature of this interaction is that a loop of the calpastatin peptide extends around the active site cysteine, preventing cleavage of the inhibitor itself. rcsb.org This intricate interaction ensures a tight, specific, and reversible inhibition of calpain activity.
Role of Peptide Sequence and Modifications in Inhibitory Activity
The specific amino acid sequence and terminal modifications of Ac-calpastatin (184-210) are critical for its potent inhibitory activity. The 27-residue sequence, DPMSSTYIEELGKREVTIPPKYRELLA, corresponds to a region within the first inhibitory domain of human calpastatin. tocris.comrndsystems.com Research has shown that the length of the calpastatin-derived peptide is directly related to its inhibitory potency, with longer fragments generally exhibiting stronger inhibition. nih.gov Peptides with fewer than 13 amino acids from this region show no inhibitory activity. nih.gov
The terminal modifications, an acetyl group at the N-terminus (Ac) and an amide group at the C-terminus, play a significant role in the peptide's stability and efficacy. The N-terminal acetylation prevents degradation by aminopeptidases, while the C-terminal amidation protects against carboxypeptidases, thereby increasing the peptide's half-life in experimental systems. These modifications are standard for synthetic peptide inhibitors to enhance their durability and ensure sustained activity.
The inhibitory activity of Ac-calpastatin (184-210) is highly selective for calpains. It strongly inhibits calpain I (μ-calpain) and calpain II (m-calpain), with a reported Ki value of 0.2 nM for μ-calpain. medchemexpress.com In contrast, it shows significantly weaker to no inhibition against other classes of proteases, such as papain, trypsin, and cathepsin L (Ki = 6 μM). tocris.comrndsystems.com This high degree of selectivity is a direct consequence of the specific amino acid sequence and the unique conformational interaction with the calpain enzyme.
Table 1: Inhibitory Potency of Ac-calpastatin (184-210) Against Various Proteases
| Protease | Ki Value |
|---|---|
| Calpain I (μ-calpain) | 0.2 nM |
| Calpain II (m-calpain) | Not specified, but strongly inhibits |
| Cathepsin L | 6 μM |
| Papain | No significant inhibition |
| Trypsin | No significant inhibition |
Structural Insights into Ac-calpastatin (184-210) Interaction with Calpains
The interaction between calpastatin and calpain is a multi-domain engagement, a feature mirrored by the binding of Ac-calpastatin (184-210). The full inhibitory domain of calpastatin is composed of three subdomains: A, B, and C. Ac-calpastatin (184-210) represents a significant portion of the crucial subdomain B. nih.gov
The binding of a calpastatin inhibitory domain to a calpain heterodimer is a comprehensive interaction involving multiple points of contact. Subdomain A of calpastatin interacts with domain IV of the large subunit of calpain, while subdomain C binds to domain VI, which is the fifth EF-hand (PEF) domain of the small subunit. nih.govigakuken.or.jp These interactions are primarily hydrophobic. nih.gov Although Ac-calpastatin (184-210) mainly corresponds to subdomain B, its inhibitory action is understood within the context of this multi-pronged binding model of the full calpastatin domain. Subdomain B itself is thought to interact with domain III of the calpain large subunit. nih.gov
The PEF hands, which are calcium-binding domains, play a crucial regulatory role. The calcium-induced conformational changes in these domains are essential for creating the binding sites for the calpastatin inhibitor. rcsb.org The crystal structure of the calpain-calpastatin complex demonstrates that the inhibitor recognizes multiple low-affinity sites that are only present in the calcium-bound, active form of the enzyme. rcsb.org This results in a highly specific and calcium-dependent inhibition.
Ac-calpastatin (184-210) stands out among calpain inhibitors due to its high specificity. igakuken.or.jp Many small-molecule calpain inhibitors are active-site directed and often exhibit cross-reactivity with other cysteine proteases like cathepsins. igakuken.or.jpphysiology.org For instance, inhibitors like MDL28170 and Z-LLY-FMK, while effective against calpain, can also inhibit other proteases. nih.gov In contrast, Ac-calpastatin (184-210) is derived from the natural, endogenous inhibitor and leverages a unique inhibitory mechanism that is not replicated by many synthetic inhibitors. igakuken.or.jp
The specificity of calpastatin-derived inhibitors is so high that they are often used as a definitive tool to identify calpain-mediated processes in research. physiology.org While Ac-calpastatin (184-210) is highly effective against the classical calpains (calpain-1 and -2), it is noteworthy that it is less effective or ineffective against some non-classical calpains, such as CAPN5. nih.gov This differential inhibition further underscores the specificity of the interaction between calpastatin domains and different calpain isoforms.
Table 2: Comparison of Ac-calpastatin (184-210) with Other Calpain Inhibitors
| Inhibitor | Type | Mechanism | Specificity |
|---|---|---|---|
| Ac-calpastatin (184-210) | Peptide | Blocks active site access | High for classical calpains |
| MDL28170 | Small molecule | Active-site directed | Can inhibit other cysteine proteases |
| Z-LLY-FMK | Small molecule | Active-site directed | Can inhibit other cysteine proteases |
| Calpeptin | Small molecule | Active-site directed | Can inhibit other cysteine proteases |
Cell Permeability Aspects of Ac-calpastatin (184-210) in Research Contexts
A significant challenge for the use of peptide-based inhibitors like Ac-calpastatin (184-210) in cellular assays is their generally poor membrane permeability. To overcome this limitation, various strategies have been developed to enhance its delivery into cells. One common approach is the conjugation of the peptide to a cell-penetrating peptide (CPP), such as a fragment of penetratin. Research has shown that N-terminal extension with or disulfide-linking to a penetratin fragment can significantly improve the cell permeability of the calpastatin-derived inhibitor without compromising its inhibitory potency.
These cell-permeable versions of Ac-calpastatin (184-210) are critical research tools. They allow for the specific inhibition of intracellular calpain activity, enabling scientists to probe the roles of calpains in various cellular processes such as apoptosis, cell signaling, and cytoskeletal dynamics. The ability to selectively block calpain activity within a cellular context is essential for validating the involvement of these proteases in specific pathways and for understanding the downstream consequences of their inhibition.
Involvement of Ac Calpastatin 184 210 in Research on Cellular and Systemic Processes
Regulation of Protein Turnover and Proteolysis
Ac-calpastatin (184-210) is a highly specific and powerful inhibitor of the ubiquitous calpains, particularly calpain I (μ-calpain) and calpain II (m-calpain). caymanchem.com These enzymes are activated by elevated intracellular calcium levels and play a crucial role in protein turnover by carrying out limited proteolysis of specific substrate proteins. The peptide exerts its inhibitory effect by binding to the active site of calpain, thereby preventing the enzyme from cleaving its targets. nih.gov
Research demonstrates its high affinity, with a reported inhibitory constant (Ki) for calpain I as low as 0.2 nM. tocris.comrndsystems.comtargetmol.com Conversely, it shows negligible inhibition against other classes of proteases, such as papain, trypsin, and cathepsin L, highlighting its specificity. tocris.comrndsystems.comtargetmol.com This selectivity allows researchers to dissect the specific contributions of calpain-mediated proteolysis from other proteolytic systems within the cell. By preventing the degradation of calpain substrates, Ac-calpastatin (184-210) helps maintain the integrity of various cellular structures and signaling proteins, making it a key tool for studying the regulation of protein turnover.
| Enzyme | Inhibitory Constant (Ki) | Selectivity |
| Calpain I (μ-calpain) | 0.2 nM tocris.comrndsystems.comtargetmol.com | Strong Inhibition |
| Calpain II (m-calpain) | Strongly Inhibited caymanchem.comrndsystems.com | Strong Inhibition |
| Cathepsin L | 6 μM tocris.comrndsystems.comtargetmol.com | No Significant Inhibition |
| Papain | Not Inhibited caymanchem.comrndsystems.com | No Significant Inhibition |
| Trypsin | Not Inhibited caymanchem.comrndsystems.com | No Significant Inhibition |
Impact on Specific Calpain Substrates (e.g., MARCKS, Spectrin)
The inhibition of calpain by Ac-calpastatin (184-210) has been shown to prevent the breakdown of several key structural and regulatory proteins. Spectrin (B1175318), a cytoskeletal protein essential for maintaining the structural integrity of the plasma membrane, is a well-known calpain substrate. In studies involving traumatic brain injury, where calpain activation is a major contributor to secondary neuronal damage, overexpression of the endogenous inhibitor calpastatin significantly reduced the proteolytic cleavage of spectrin. nih.gov This preservation of spectrin is linked to improved functional outcomes, underscoring the importance of calpain-mediated proteolysis in pathology. nih.govnih.gov
Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) is another protein regulated by calpain-mediated proteolysis. sigmaaldrich.com The calpain/calpastatin system is implicated in processes involving MARCKS, and inhibiting calpain can prevent its degradation, thereby influencing pathways related to cytoskeletal organization and membrane-cytoskeleton interactions.
| Substrate | Cellular Role | Effect of Calpain Inhibition |
| Spectrin | Cytoskeletal structure, membrane integrity | Prevents degradation, preserves neuronal structure. nih.govnih.gov |
| MARCKS | Cytoskeletal organization, signal transduction | Protects from proteolysis, influences membrane dynamics. sigmaaldrich.com |
Modulation of Cellular Signaling Pathways
By controlling the activity of calpains, Ac-calpastatin (184-210) indirectly modulates a host of cellular signaling pathways. medchemexpress.comchemimpex.com Calpains are not just degradative enzymes; their limited proteolysis of target proteins can activate or inactivate signaling cascades. Therefore, inhibiting their function with Ac-calpastatin (184-210) allows for the investigation of these calpain-dependent signaling events.
Apoptosis and Programmed Cell Death Pathways
Calpains are recognized as executioners in certain forms of programmed cell death, acting alongside or independently of the caspase family of proteases. tocris.comnih.gov Calpain overactivation can contribute to neuronal cell death and neurodegeneration. nih.gov The mechanism involves the cleavage of various cellular components and the activation of other pro-apoptotic factors. For instance, calpain can cleave the p35 activator of cyclin-dependent kinase 5 (Cdk5) to its more stable and potent p25 form, leading to aberrant phosphorylation of tau protein and promoting neurodegeneration. nih.gov By using Ac-calpastatin (184-210) to block calpain activity, researchers can explore the specific role of calpain-mediated events in the apoptotic cascade and distinguish them from caspase-dependent pathways. nih.gov
Autophagy Regulation
Research has uncovered a role for calpain in the regulation of autophagy, the cellular process for degrading and recycling damaged organelles and proteins. tocris.com Studies show that pharmacological inhibition of calpain with calpastatin or related inhibitors can increase autophagic flux without affecting the central autophagy regulator, mTORC1. portlandpress.com The proposed mechanism suggests that calpain activation inhibits autophagosome synthesis. This inhibitory effect is mediated through the cleavage-dependent activation of the Gsα subunit of heterotrimeric G-proteins, which in turn increases cAMP levels. portlandpress.com By blocking calpain, Ac-calpastatin (184-210) can therefore relieve this inhibition and enhance autophagy, providing a tool to study mTOR-independent autophagy pathways.
Calcium Signaling Integration
The activity of Ac-calpastatin (184-210) is intrinsically linked to calcium signaling, as its targets, calpains, are calcium-activated enzymes. ebiohippo.comtocris.comrndsystems.com In resting cells, low cytosolic calcium levels keep calpains inactive. nih.gov Upon receiving a stimulus that causes a surge in intracellular calcium, calpains are activated, initiating proteolysis of their substrates. Ac-calpastatin (184-210) acts as a critical modulator in this system. It doesn't interfere with the calcium signal itself but blocks the downstream enzymatic activity that the calcium signal unleashes. This allows researchers to uncouple calcium signaling from calpain-mediated proteolysis. For example, in the context of autophagy, increases in cytosolic calcium can inhibit the process, and this effect is mediated by calpain. portlandpress.com
Influence on Membrane Dynamics and Vesicular Trafficking
The calpain/calpastatin system is involved in numerous membrane fusion events, including neural vesicle exocytosis. sigmaaldrich.com Calpains can cleave proteins that are essential for the proper docking and fusion of vesicles with target membranes, such as components of the SNARE complex. researchgate.net For instance, the SNARE protein SNAP-25 is a known calpain substrate. researchgate.net Overactivation of calpains can lead to the cleavage of SNAP-25, disrupting the formation of the SNARE complex and impairing neurotransmitter release. researchgate.net The use of calpain inhibitors like Ac-calpastatin (184-210) has been shown to protect against such disruptions. researchgate.net This demonstrates that by preventing the degradation of key trafficking proteins, Ac-calpastatin (184-210) is a valuable agent for studying the regulation of membrane dynamics and vesicular transport. nih.gov
Neural Vesicle Exocytosis Mechanisms
The calpain/calpastatin system is recognized for its participation in numerous membrane fusion events, a fundamental process for neuronal communication. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Neural vesicle exocytosis, the process by which neurotransmitters are released from a neuron, is one such critical event. Research utilizing calpain inhibitors like Ac-calpastatin (184-210) helps to dissect the molecular machinery governing this process. For instance, Ac-calpastatin (184-210) has been employed as a calpain inhibitor to investigate its influence on the formation of DNA-platinum adducts by cisplatin (B142131) in neuronal cells. sigmaaldrich.comsigmaaldrich.com
In broader studies, the activation of calpain-1 has been shown to be neuroprotective, while calpain-2 activation is associated with neurodegeneration. biorxiv.org This highlights the importance of specific calpain isoform inhibition in research. While direct studies detailing the specific effects of Ac-calpastatin (184-210) on the stages of vesicle docking, priming, and fusion are not extensively available in the provided search results, its established role as a potent calpain inhibitor suggests its utility in future research to clarify the precise contribution of calpain to the regulation of synaptic transmission.
Role in Research on Cell Morphogenesis and Cytoskeletal Dynamics
The calpain system is known to be involved in the remodeling of cytoskeletal and membrane attachments, which are fundamental processes in cell morphogenesis and the maintenance of cytoskeletal dynamics. physiology.org Calpains can cleave various cytoskeletal proteins, thereby influencing cell shape, motility, and adhesion.
Ac-calpastatin (184-210) has been utilized to study the effects of calpain inhibition on specific cellular substrates. For example, it has been used as an endogenous calpain inhibitor to investigate its effects on the cleavage of myristoylated alanine-rich C kinase substrate (MARCKS) in mouse kidney cells. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com MARCKS is a protein known to be involved in regulating the cross-linking of actin filaments and its interaction with the plasma membrane, thereby playing a role in cell motility and adhesion.
The following table details an application of Ac-calpastatin (184-210) in studying cytoskeletal-related protein cleavage:
| Cell Type | Substrate Investigated | Application of Ac-calpastatin (184-210) |
| Mouse Kidney Cells | Myristoylated alanine-rich C kinase substrate (MARCKS) | Used as an endogenous calpain inhibitor to study its effects on MARCKS cleavage. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
The ability of Ac-calpastatin (184-210) to specifically inhibit calpain allows researchers to probe the direct consequences of calpain activity on the structural integrity and dynamic rearrangement of the cytoskeleton, providing insights into the molecular basis of cell morphogenesis.
Experimental Methodologies Utilizing Ac Calpastatin 184 210
In Vitro Assays for Calpain Activity Modulation
In vitro assays are fundamental for characterizing the direct interaction between Ac-calpastatin (184-210) and calpain enzymes. These cell-free systems allow for precise measurement of inhibitory potency and selectivity.
Fluorometric assays are a common method to quantify calpain activity and its inhibition by Ac-calpastatin (184-210). These assays utilize synthetic peptide substrates that become fluorescent upon cleavage by calpain. A widely used substrate is Suc-Leu-Tyr-AMC (N-Succinyl-Leu-Tyr-7-amido-4-methylcoumarin). caymanchem.comnih.gov In the intact substrate, the fluorescence of the AMC group is quenched. Calpain activity cleaves the substrate, releasing free AMC, which produces a strong fluorescent signal that can be detected with an excitation wavelength of approximately 360-380 nm and an emission wavelength of 460 nm. caymanchem.comubpbio.comubpbio.com
To determine the inhibitory effect of Ac-calpastatin (184-210), the assay is performed by incubating purified calpain enzyme with the fluorogenic substrate in the presence of varying concentrations of the inhibitor. The reduction in the rate of fluorescence increase corresponds directly to the degree of calpain inhibition. Such assays have been instrumental in determining the high potency of Ac-calpastatin (184-210), revealing a Ki (inhibition constant) value of 0.2 nM for calpain I. rndsystems.comtocris.com The peptide shows high selectivity, as it does not significantly inhibit other proteases like papain, trypsin, or cathepsin L (Ki = 6 μM). ebiohippo.comrndsystems.comtocris.com
| Enzyme | Inhibition Constant (Ki) | Reference |
|---|---|---|
| μ-Calpain (Calpain I) | 0.2 nM | medchemexpress.comrndsystems.comtocris.com |
| m-Calpain (Calpain II) | Strongly Inhibits | echelon-inc.comrndsystems.comtocris.com |
| Cathepsin L | 6 μM | medchemexpress.comrndsystems.comtocris.com |
| Papain | No Inhibition | ebiohippo.comrndsystems.comtocris.com |
| Trypsin | No Inhibition | ebiohippo.comrndsystems.comtocris.com |
Western blot analysis provides a visual and semi-quantitative method to assess the ability of Ac-calpastatin (184-210) to prevent the cleavage of specific protein substrates by calpain. In this approach, a purified substrate protein or a complex protein mixture (like a cell lysate) is incubated with activated calpain, with and without the presence of Ac-calpastatin (184-210).
A prototypical substrate for these assays is α-spectrin (also known as α-fodrin). nih.gov Calpain cleaves α-spectrin into characteristic breakdown products (SBDPs) of 150 and 145 kDa. nih.govresearchgate.net Following incubation, the reaction mixtures are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific to the substrate protein. In the absence of the inhibitor, distinct bands representing the cleavage products will be visible. In samples containing sufficient Ac-calpastatin (184-210), the appearance of these breakdown products is significantly reduced or completely prevented, demonstrating the inhibitor's efficacy. researchgate.net This technique has also been used to show that calpain inhibitors can prevent the in vitro degradation of nuclear transcription factors like PPARγ and C/EBPα in nuclear extracts. oup.com
Cell-Based Assays and Models
Cell-based assays are crucial for confirming the activity and effects of Ac-calpastatin (184-210) in a biological context, validating its cell permeability and its ability to inhibit endogenous calpain.
Ac-calpastatin (184-210) has been utilized in a diverse array of cell lines to investigate the cellular functions of calpain. For instance, in LCLC 103H lung cancer cells, the peptide was shown to inhibit intracellular calpain activity with an IC50 of 27 μM. medchemexpress.com In primary cortical neurons, Ac-calpastatin (184-210) has been used as a tool to demonstrate the role of calpain in mediating lysosomal dysfunction and subsequent neuronal death following glucose deprivation. rndsystems.comtocris.com Other studies have used it in neuronal cells to examine the downstream mechanisms of chemotherapy-induced neurotoxicity. sigmaaldrich.comsigmaaldrich.com The inhibitor has also been applied in ST-13 preadipocytes to study the role of the calpain system in adipocyte differentiation. oup.com
| Cell Type | Area of Investigation | Reference |
|---|---|---|
| LCLC 103H Cells | Quantification of intracellular calpain inhibition (IC50) | medchemexpress.com |
| Cortical Neurons | Role of calpain in glucose deprivation-induced cell death | rndsystems.comtocris.com |
| Neuronal Cells | Mechanisms of cisplatin-induced neurotoxicity | sigmaaldrich.comsigmaaldrich.com |
| ST-13 Preadipocytes | Regulation of adipocyte differentiation | oup.com |
| Mouse Kidney Cells | Cleavage of myristoylated alanine-rich C kinase substrate (MARCKS) | sigmaaldrich.com |
By inhibiting endogenous calpain with Ac-calpastatin (184-210), researchers can assess the impact on various cellular processes.
Cell Viability: In models of cellular stress or toxicity where calpain is thought to be pathologically activated, Ac-calpastatin (184-210) is used to determine if calpain inhibition is protective. For example, in studies of Huntington's disease models, inhibiting calpain has been shown to improve mitochondrial function and enhance cell viability. Cell viability can be quantified using standard methods such as MTT assays or by measuring the release of lactate (B86563) dehydrogenase (LDH) following a toxic insult. The ability of Ac-calpastatin (184-210) to improve these metrics provides evidence for calpain's role in the cell death pathway.
Protein Localization: Calpain activity can influence the subcellular location of proteins. Endogenous calpastatin itself has been observed to change from being confined in granule-like structures to becoming a soluble protein upon an increase in intracellular calcium, which activates calpain. nih.gov In other models, thrombin-induced calpain activation was shown to promote the internalization of the protease-activated receptor 1. rndsystems.comtocris.com By treating cells with Ac-calpastatin (184-210), researchers can prevent these translocation events, thereby confirming that they are dependent on calpain-mediated cleavage or signaling.
Ex Vivo Tissue Analysis
Ex vivo analysis bridges the gap between in vitro and in vivo studies, allowing for the examination of calpain activity in a more physiologically relevant context. In this methodology, tissues are harvested and analyzed in a controlled laboratory setting. For instance, mouse pons-cerebellum tissue, which has high levels of calpain, has been used as a source of endogenous calpain-1 and calpain-2. nih.gov
In these experiments, tissue homogenates are prepared, and membrane fractions can be isolated. nih.gov The activity of calpain-1 and total calpain within these preparations is then measured using fluorogenic substrates like Suc-Leu-Tyr-AMC, similar to the in vitro assays. nih.gov By adding specific concentrations of calcium (20 μM for calpain-1 vs. 2 mM for total calpain), the activity of different isoforms can be distinguished. nih.gov Ac-calpastatin (184-210) can be added to these tissue preparations to inhibit endogenous calpain activity, helping to confirm the identity of the proteolytic activity being measured and to study the effects of its inhibition on downstream targets within the tissue.
Measurement of Calpain Activity in Tissue Homogenates
The inhibitory function of Ac-calpastatin (184-210) is instrumental in the accurate measurement and characterization of calpain activity within complex biological samples like tissue homogenates. A common method employed is the fluorometric activity assay, which relies on the cleavage of a specific fluorogenic substrate by active calpains.
The general principle of this assay involves the preparation of a tissue lysate that preserves the activity of cytosolic enzymes, including calpains. The tissue is first homogenized in an extraction buffer specifically designed to lyse cells and extract cytosolic proteins while preventing the auto-activation of calpain and contamination from lysosomal proteases.
Once the tissue homogenate is prepared and protein concentration is determined, it is incubated with a fluorogenic calpain substrate, such as Ac-LLY-AFC or Suc-LLVY-AMC. In the presence of active calpain, this substrate is cleaved, releasing a fluorophore (e.g., AFC or AMC) that emits a detectable fluorescent signal. The intensity of this fluorescence is directly proportional to the calpain activity in the sample.
To specifically determine the portion of activity attributable to calpains and to assess the inhibitory potential of compounds like Ac-calpastatin (184-210), parallel experiments are conducted. A sample of the tissue homogenate is pre-incubated with Ac-calpastatin (184-210) before the addition of the fluorogenic substrate. The reduction in fluorescence in the presence of the inhibitor, compared to an untreated control, provides a measure of the specific calpain activity. A generic calpain inhibitor is often used as a negative control to ensure the assay is measuring calpain-specific proteolysis.
Table 1: Typical Protocol for Measuring Calpain Activity in Tissue Homogenates
| Step | Procedure | Purpose |
| 1. Sample Preparation | Homogenize tissue sample in cold Extraction Buffer. | To lyse cells and extract cytosolic proteins, including calpains, while preventing auto-activation. |
| 2. Centrifugation | Centrifuge the homogenate to pellet insoluble material. | To clarify the lysate for the assay. |
| 3. Protein Quantification | Determine the protein concentration of the supernatant. | To normalize the calpain activity to the total protein amount. |
| 4. Assay Setup | In a 96-well plate, add the tissue lysate to wells with and without Ac-calpastatin (184-210). Include a positive control (active calpain) and a negative control (with a known calpain inhibitor). | To measure total proteolytic activity and specifically determine the calpain-inhibited portion. |
| 5. Reaction Initiation | Add a fluorogenic calpain substrate (e.g., Ac-LLY-AFC) to all wells. | To provide a substrate that will generate a fluorescent signal upon cleavage by calpain. |
| 6. Incubation | Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light. | To allow for the enzymatic reaction to proceed. |
| 7. Measurement | Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC). | To quantify the amount of substrate cleavage, which corresponds to calpain activity. |
Peptide Synthesis and Modification for Research Purposes
The utility of Ac-calpastatin (184-210) as a research tool is underpinned by its chemical synthesis, which allows for precise control over its structure and purity. The synthesis typically involves solid-phase peptide synthesis (SPPS), a method that builds the peptide chain sequentially on a solid resin support. Furthermore, specific chemical modifications, namely N-terminal acetylation and C-terminal amidation, are crucial for its function and stability.
Acetylation and Amidation Strategies
The native sequence of the calpastatin fragment (184-210) has a free amino group at the N-terminus and a free carboxyl group at the C-terminus. However, for research applications, these termini are often modified to enhance the peptide's properties.
N-terminal Acetylation: The addition of an acetyl group to the N-terminus of the peptide is a common strategy to neutralize the positive charge of the terminal amine. This modification can increase the peptide's metabolic stability by making it more resistant to degradation by aminopeptidases. From a functional standpoint, the acetylated peptide more closely mimics the structure of an internal segment of a larger protein, which can be important for its biological activity. In the context of SPPS, acetylation is typically performed as the final step before cleavage from the resin. A common reagent used for this purpose is acetic anhydride (B1165640) in a suitable solvent like dimethylformamide (DMF).
C-terminal Amidation: The C-terminus of the peptide is often amidated, which involves replacing the C-terminal carboxylic acid with a carboxamide group. This modification neutralizes the negative charge of the carboxyl group and can significantly increase the peptide's resistance to carboxypeptidases, thereby prolonging its half-life in biological systems. C-terminal amidation is conveniently achieved during SPPS by using a specific type of resin, such as the Rink Amide resin. This resin has a linker that, upon cleavage with an acid like trifluoroacetic acid (TFA), releases the peptide with a C-terminal amide.
These modifications are integral to the design of Ac-calpastatin (184-210) for research, ensuring that the peptide is a stable and effective inhibitor for use in experimental settings.
Table 2: Key Reagents in the Synthesis and Modification of Ac-calpastatin (184-210)
| Modification | Strategy | Key Reagent/Material | Purpose of Reagent/Material |
| Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS) | Fmoc-protected amino acids | Building blocks of the peptide chain with temporary N-terminal protection. |
| C-terminal Amidation | Use of a specialized resin | Rink Amide Resin | A solid support that, upon cleavage, yields a peptide with a C-terminal amide. |
| N-terminal Acetylation | Capping of the N-terminus | Acetic Anhydride | Reacts with the free N-terminal amine to add an acetyl group. |
| Cleavage and Deprotection | Acidic cleavage from the resin | Trifluoroacetic Acid (TFA) | Cleaves the completed peptide from the resin support and removes side-chain protecting groups. |
Research Applications in Disease Models and Biological Systems
Neuroscientific Research Models
The dysregulation of calpain activity is implicated in the pathogenesis of several neurological conditions. frontiersin.org Ac-calpastatin (184-210) is instrumental in research aimed at understanding and potentially mitigating neuronal damage in these contexts. chemimpex.com
In neurodegenerative disease research, Ac-calpastatin (184-210) is utilized to investigate the role of calpain overactivation in neuronal cell death and the progression of diseases like Alzheimer's and Parkinson's. chemimpex.comguidechem.com
In models of Alzheimer's Disease , calpain activation is linked to the cleavage of various proteins, including amyloid precursor protein (APP), which can influence the production of amyloid-β (Aβ) peptides, a hallmark of the disease. bioscience.co.uknih.gov Research has shown that inhibition of calpain can alter the secretion ratio of Aβ40 and Aβ42. tocris.comrndsystems.com Specifically, the use of calpain inhibitors has been observed to increase the secretion of Aβ42. tocris.com
In Parkinson's Disease models, calpain-mediated proteolysis is associated with the processing of alpha-synuclein, a key component of Lewy bodies. nih.gov Overexpression of the endogenous calpain inhibitor, calpastatin, has been shown to reduce the truncation and aggregation of alpha-synuclein and ameliorate synaptic impairments in a transgenic mouse model. nih.gov This suggests that inhibiting calpain activity could be a therapeutic strategy.
Table 1: Research Findings of Ac-calpastatin (184-210) in Neurodegenerative Condition Models
| Disease Model | Key Protein Target | Observed Effect of Calpain Inhibition | Reference |
|---|---|---|---|
| Alzheimer's Disease | Amyloid Precursor Protein (APP) | Increased secretion of amyloid β-protein 42 (Aβ42) | tocris.comrndsystems.com |
| Parkinson's Disease | Alpha-Synuclein | Reduced truncation and aggregation of alpha-synuclein, amelioration of synaptic impairments | nih.gov |
Following a traumatic brain injury, a massive influx of calcium into neurons can lead to the pathological activation of calpains. nih.gov This activation contributes to the breakdown of crucial cytoskeletal and synaptic proteins, leading to neuronal damage and functional deficits. nih.govmdpi.com Research using calpain inhibitors in TBI models has demonstrated neuroprotective effects. medchemexpress.com For instance, transgenic mice overexpressing calpastatin show reduced calpain-mediated proteolysis of spectrin (B1175318), a key cytoskeletal protein, which is associated with some improvements in functional outcomes after TBI. nih.gov The development of specific and long-lasting calpain inhibitors is an active area of research for TBI therapeutics. nih.gov
Table 2: Impact of Calpain Inhibition in Traumatic Brain Injury Research Models
| TBI Model Feature | Effect of Calpain Inhibition | Implication | Reference |
|---|---|---|---|
| Spectrin Proteolysis | Reduced breakdown of spectrin | Preservation of cytoskeletal integrity | nih.gov |
| Neuronal Damage | Protection against axonal pathology and neuronal damage | Potential for improved functional recovery | nih.gov |
Calpain activation is a central mechanism in various forms of neuronal damage beyond specific diseases. frontiersin.org It is involved in processes such as excitotoxicity, where excessive stimulation of glutamate receptors leads to lethal calcium influx. nih.gov Studies have shown that calpain inhibitors can protect neurons from such insults. dovepress.com
Furthermore, calpains can modulate synaptic function and neurotransmitter release. researchgate.net Dysregulation of calpain activity can disrupt these processes. For example, in a model of manganese-induced neurotoxicity, excessive calpain activation was linked to dysregulation of synaptic transmission and neuronal death. tandfonline.com The use of a calpastatin-derived peptide inhibitor was shown to reduce cognitive impairments in this model, although it did not directly affect the activity of dopamine-β-hydroxylase, an enzyme involved in norepinephrine synthesis. tandfonline.com This highlights the complex role of calpains in neurotransmitter systems.
Musculoskeletal and Myopathies Research
The application of Ac-calpastatin (184-210) extends to the study of muscle biology, particularly in conditions involving muscle degeneration and wasting. chemimpex.com
Calpains are involved in the turnover of muscle proteins and their overactivation can contribute to muscle breakdown in various myopathies. igakuken.or.jp Research using models of muscle aging has shown that overexpression of calpastatin can mitigate age-related muscle weakness and even extend lifespan in mice. nih.govnih.gov This suggests that inhibiting calpain activity could be a strategy to combat sarcopenia, the age-related loss of muscle mass and function.
Table 3: Effects of Calpastatin Overexpression in Aging Muscle Models
| Parameter | Outcome of Calpastatin Overexpression | Significance | Reference |
|---|---|---|---|
| Muscle Specific Force | Prevention of aging-induced reductions | Mitigation of age-related muscle weakness | nih.govnih.gov |
| Lifespan | Increased median survival in mice | Potential for targeting calpain to improve healthspan | nih.govnih.gov |
Cancer cachexia is a multifactorial syndrome characterized by severe muscle wasting. nih.gov The calcium-dependent proteolytic system, involving calpains, has been implicated in this process. nih.gov Studies in animal models of cancer cachexia have shown an upregulation of calpain-1 and a reduction of calpastatin in skeletal muscle. nih.govfrontiersin.org However, research on the therapeutic potential of inhibiting calpains in this context has yielded mixed results. While the system is clearly activated, studies using dantrolene (a muscle relaxant that can inhibit calcium release) or muscle-specific overexpression of calpastatin in cachexia models did not significantly improve muscle wasting. nih.govfrontiersin.org This suggests that targeting a single proteolytic pathway may not be sufficient to counteract the complex catabolic state of cancer cachexia. nih.gov
Table 4: Findings in Cancer Cachexia Models Regarding the Calpain System
| Model/Intervention | Observation | Conclusion | Reference |
|---|---|---|---|
| AH-130 Hepatoma & C26 Colon Carcinoma | Upregulation of calpain-1 and downregulation of calpastatin in muscle | Activation of the Ca2+-dependent proteolytic system | nih.govfrontiersin.org |
| Dantrolene Treatment (AH-130) | No significant improvement in muscle wasting | Inhibition of this pathway alone may be insufficient | nih.gov |
| Calpastatin Overexpression (C26) | No improvement in muscle wasting | A multi-faceted therapeutic approach may be necessary | nih.govfrontiersin.org |
Ocular Disease Research (e.g., Retinitis Pigmentosa)
The calpain proteolytic system is implicated in the pathophysiology of several neurodegenerative diseases, including those affecting the retina. nih.gov Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive death of photoreceptor cells, leading to vision loss. nih.govnih.gov Research has explored the role of calpain-mediated proteolysis in retinal degeneration, making calpain inhibitors like Ac-calpastatin (184-210) relevant investigational tools.
Excessive calpain activity, often triggered by dysregulated intracellular calcium levels, is linked to neuronal cell death and neuroinflammation, processes observed in retinal degenerative diseases. nih.gov Studies have investigated calpain hyperactivity in various forms of retinal disease. For instance, neovascular inflammatory vitreoretinopathy (NIV), a severe inflammatory retinal disease, is caused by hyper-activating mutations in the gene for calpain-5 (CAPN5). nih.gov While direct studies detailing the use of Ac-calpastatin (184-210) in RP models are specific, its function as a potent inhibitor of classical calpains (calpain-1 and -2) allows researchers to probe the downstream effects of calpain activation in cellular and animal models of retinal stress and degeneration.
| Research Area | Key Findings Related to Calpain System | Relevance of Ac-calpastatin (184-210) |
| Retinal Neurodegeneration | Elevated intracellular calcium and subsequent calpain activation are implicated in photoreceptor cell death. nih.gov | Used as a tool to inhibit calpain activity, helping to determine the specific contribution of this pathway to cell death in models of RP. |
| Inherited Retinal Disease | Hyper-activating mutations in the calpain-5 (CAPN5) gene are known to cause severe inflammatory retinal disease. nih.gov | While less effective against CAPN5, it is used as a benchmark inhibitor for classical calpains (CAPN1, CAPN2) to differentiate their roles in retinal pathology. nih.gov |
| Inflammatory Processes | Calpain activity is associated with neuroinflammation, a component of the pathology in advanced stages of RP. nih.govnih.gov | Enables investigation into the role of calpains in mediating inflammatory responses within retinal tissues. |
Inflammatory and Immune Response Research (e.g., Eosinophilic Esophagitis)
Ac-calpastatin (184-210) is utilized in studies of inflammatory conditions where calpain activity is believed to play a significant role. Eosinophilic esophagitis (EoE) is a chronic inflammatory disease of the esophagus triggered by allergic hypersensitivity. nih.gov Research has identified a strong genetic link between EoE and calpain-14 (CAPN14). nih.govmdpi.com
Studies have shown that CAPN14 is highly and specifically expressed in the esophageal epithelium and is significantly upregulated by the T-helper 2 (Th2) cytokine Interleukin-13 (IL-13), a key driver of inflammation in EoE. nih.govtocris.com The increased CAPN14 activity is implicated in impairing the esophageal epithelial barrier, a critical event in the disease's pathogenesis. nih.govtocris.com As a calpain inhibitor, Ac-calpastatin (184-210) has been used in research to modulate the activity of calpains and study their impact on epithelial integrity in the context of EoE. tocris.com The endogenous calpain inhibitor, calpastatin, also plays a central role in regulating macrophage activation and limiting pathology in inflammatory disorders like inflammatory bowel disease (IBD). nih.gov
| Factor | Role in Eosinophilic Esophagitis (EoE) | Implication for Calpain Inhibition |
| Calpain-14 (CAPN14) | Genetically linked to EoE and highly expressed in the esophagus. nih.govmdpi.com | Ac-calpastatin (184-210) can be used to study the effects of inhibiting calpain activity on disease markers. |
| Interleukin-13 (IL-13) | Upregulates CAPN14 expression in esophageal epithelial cells. mdpi.comtocris.com | Research can assess if calpain inhibition mitigates the downstream effects of IL-13 signaling. |
| Epithelial Barrier Function | CAPN14 activity is associated with impaired barrier function and loss of desmoglein-1. nih.gov | Ac-calpastatin (184-210) helps elucidate the direct role of calpain proteolysis in barrier disruption. |
Applications in Proteolytic Pathway Analysis
The primary application of Ac-calpastatin (184-210) in biomedical research is as a selective tool for analyzing proteolytic pathways mediated by calpains. Calpains are modulator proteases that perform limited proteolysis on their substrates, altering their function rather than causing complete degradation. igakuken.or.jp The high specificity of Ac-calpastatin (184-210) allows researchers to inhibit calpain-1 and -2 without significantly affecting other proteases, thereby isolating the role of these specific enzymes in complex cellular processes. nih.gov
This peptide is a synthetic 27-mer derived from calpastatin that strongly inhibits calpains I and II. nih.gov Its high selectivity is demonstrated by its differential inhibition constants (Ki). For instance, it strongly inhibits calpain I with a Ki of 0.2 nM, while its inhibition of other cysteine proteases like cathepsin L is significantly weaker (Ki = 6 μM). rndsystems.comtocris.commedchemexpress.com This selectivity is crucial for accurately dissecting cellular signaling cascades. For example, Ac-calpastatin (184-210) has been used to investigate the oxygen-independent proteolytic cleavage of Hypoxia-inducible factor 1-alpha (HIF1α), demonstrating that calpains were not responsible for a specific cleavage event under investigation, thereby helping to narrow down the search to other proteases like cathepsins. nih.gov
| Protease Target | Inhibition Constant (Ki) | Selectivity Profile |
| Calpain I (μ-calpain) | 0.2 nM tocris.commedchemexpress.commedchemexpress.commedchemexpress.com | Very Strong Inhibition |
| Calpain II (m-calpain) | Strongly Inhibited rndsystems.comnih.gov | Strong Inhibition |
| Cathepsin L | 6 μM tocris.commedchemexpress.commedchemexpress.commedchemexpress.com | Very Weak Inhibition |
| Papain | Not Inhibited rndsystems.comtocris.com | No Inhibition |
| Trypsin | Not Inhibited rndsystems.comtocris.com | No Inhibition |
Future Directions in Ac Calpastatin 184 210 Research
Elucidation of Novel Calpain Substrates in Specific Contexts
A primary challenge in calpain research is the identification of its physiological substrates. Calpains perform limited proteolysis, modulating protein function rather than causing complete degradation, which makes substrate identification complex. physiology.org Future research will increasingly use Ac-calpastatin (184-210) in conjunction with advanced proteomic techniques to systematically identify novel calpain substrates in various biological contexts.
Methodologies like N-terminomics, which identifies protein N-termini, are particularly powerful. By comparing the N-terminal peptides in cells or tissues treated with and without Ac-calpastatin (184-210), researchers can pinpoint the specific cleavage events executed by calpains. nih.govmdpi.com Techniques such as TAILS (Terminal Amine Isotopic Labeling of Substrates) and iTRAQ™ (isobaric tags for relative and absolute quantitation) have already proven effective in mining for calpain substrates. mdpi.comigakuken.or.jp For instance, applying such methods to neuronal cells could identify new substrates involved in neurodegenerative pathways, while in cancer cells, it could uncover proteins whose cleavage by calpain contributes to metastasis. frontiersin.orgnih.gov This approach has been used to identify substrates in dopaminergic neuronal cells and to survey substrates of calpain 3. igakuken.or.jpnih.gov
| Identified Substrate | Biological Context/Cell Type | Proteomic Method | Reference |
| Peripherin | Dopaminergic Neuronal Cells | 2D-Gel Electrophoresis Proteomics | nih.gov |
| Fodrin | COS7 Cells | iTRAQ™ and 2D-LC-MS/MS | igakuken.or.jp |
| DLGAP4, IQSEC1, MPDZ | SH-SY5Y Neuroblastoma Cells | N-terminomics (TAILS) | mdpi.com |
| Myristoylated alanine-rich C kinase substrate (MARCKS) | Mouse Kidney Cells | Western Blotting | sigmaaldrich.com |
This table provides examples of proteins identified as calpain substrates using proteomic techniques where specific inhibitors like Ac-calpastatin (184-210) are critical tools.
By applying these strategies to diverse disease models and cell types, future studies will build a comprehensive library of calpain substrates, offering a wealth of new targets for therapeutic intervention.
Advanced Structural-Activity Relationship Studies
The high affinity and selectivity of Ac-calpastatin (184-210) are rooted in its specific amino acid sequence and its interaction with calpain. nih.gov However, there is still much to learn about the precise structural basis of this interaction. Advanced structure-activity relationship (SAR) studies are a key future direction. These studies involve systematically modifying the peptide's structure to understand which residues are critical for its inhibitory function.
Initial SAR studies have already provided valuable insights. For example, systematic truncation of the 27-mer peptide identified a 20-mer core sequence that retains the affinity and selectivity of the full-length fragment. nih.gov Further investigation into specific regions, such as the turn-like conformation around residues Glu10-Lys13, has revealed that this area adopts a loop-like structure upon binding to µ-calpain. nih.gov Future research will employ more sophisticated techniques, including:
Peptide Macrocyclization: Creating cyclic versions of the peptide to conformationally constrain it, potentially increasing its affinity, stability, and selectivity. nih.govnih.gov
Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine to pinpoint "hot spots" essential for binding and inhibition. scispace.com
Peptidomimetics: Designing non-peptide molecules that mimic the key structural features of Ac-calpastatin (184-210). nih.gov This could lead to the development of small-molecule inhibitors with improved pharmacological properties.
These studies, guided by computational modeling and the crystal structures of calpain-calpastatin complexes, will not only refine our understanding of the inhibition mechanism but also provide blueprints for designing next-generation calpain inhibitors. nih.gov
Development of Enhanced Peptide-Based Research Tools
A significant limitation of peptide-based tools like Ac-calpastatin (184-210) is their poor cell permeability and stability in biological systems. uni-muenchen.denih.gov A major focus of future research is to overcome these hurdles to create more effective research probes and potential therapeutics.
One successful strategy has been the conjugation of the calpastatin peptide to cell-penetrating peptides (CPPs), such as penetratin. uni-muenchen.denih.govresearchgate.net This modification has been shown to dramatically increase the intracellular delivery of the inhibitor without compromising its potency or selectivity, allowing it to be used at much lower concentrations in living cells. uni-muenchen.de
Future developments will likely expand on this concept:
Novel CPP Conjugates: Exploring different CPPs to optimize delivery into specific cell types or tissues.
Nanoparticle Delivery Systems: Encapsulating or attaching Ac-calpastatin (184-210) to nanomaterials, which can improve its pharmacokinetic profile and allow for targeted delivery, for instance, to the site of a traumatic brain injury. nih.govescholarship.org
Fluorescent Tagging: Modifying the peptide with fluorescent probes to create reagents that can visualize active calpain within living cells, a technique that has been validated using modified calpastatin domains. nih.gov
These enhanced tools will be crucial for studying calpain activity with greater spatial and temporal precision in complex biological environments.
| Enhancement Strategy | Purpose | Outcome | Reference |
| Conjugation to Penetratin (CPP) | Improve cell permeability | Increased intracellular delivery and inhibitory efficacy at lower concentrations. | uni-muenchen.denih.govresearchgate.net |
| Macrolactamization | Create conformationally constrained variants | Revealed loop-like binding conformation; maintained high affinity. | nih.gov |
| Incorporation into Nanotheranostics | Spatially specific measurement and inhibition | Enabled calpain activity sensing and inhibition in specific brain regions. | nih.govescholarship.org |
| Rational Peptidomimetic Design | Develop small-molecule inhibitors | Generated cyclic peptides with low micromolar inhibition of calpain-2. | nih.gov |
This table summarizes strategies being explored to improve the utility of calpastatin-derived peptides as research tools.
Exploration of Calpain-Independent Effects in Complex Biological Systems
Ac-calpastatin (184-210) is prized for its high specificity, and currently, its only known function is the inhibition of calpains. physiology.orgoncotarget.com However, the introduction of any exogenous molecule into a complex biological system carries the potential for unforeseen interactions. While many other calpain inhibitors are known to have off-target effects, Ac-calpastatin (184-210) serves as a gold standard for specific calpain inhibition. uni-muenchen.denih.gov
A crucial future direction is the rigorous investigation of potential calpain-independent effects, not because they are expected, but to solidify the peptide's role as a specific tool. This involves carefully designed experiments where the effects of Ac-calpastatin (184-210) are compared with those of less specific inhibitors and with genetic models (e.g., calpain knockout cells). Such studies are essential to confirm that observed biological outcomes are genuinely due to calpain inhibition and not an off-target effect. patsnap.com
Furthermore, research could explore how the peptide's activity is modulated by the cellular environment. For example, the function of the full-length calpastatin protein can be regulated by phosphorylation. oncotarget.com Future studies could investigate whether the Ac-calpastatin (184-210) fragment is subject to similar post-translational modifications within the cell and how this might influence its inhibitory activity or lead to other interactions.
Integration with Multi-Omics Approaches for System-Wide Understanding
To fully comprehend the role of the calpain system, it is essential to move beyond single-pathway analyses and adopt a system-wide perspective. The integration of Ac-calpastatin (184-210) with multi-omics approaches—including proteomics, transcriptomics, and metabolomics—represents a powerful future direction.
By inhibiting calpain with a highly specific tool like Ac-calpastatin (184-210), researchers can trigger a cascade of downstream events. Multi-omics analysis can capture these changes on a global scale:
Proteomics: As discussed, this can identify direct calpain substrates. nih.govmdpi.com
Transcriptomics: This can reveal how the inhibition of calpain activity leads to changes in gene expression, potentially through the stabilization of transcription factors that are normally cleaved by calpain.
Metabolomics: This can uncover alterations in metabolic pathways. For example, studies have linked the calpain system to changes in amino acid, nucleotide, and energy metabolism in the context of drug resistance in cancer. nih.govmdpi.com
Joint analysis of these datasets can reveal novel connections and entire networks regulated by calpain activity. frontiersin.orgmdpi.com For example, an integrated multi-omics study in a hepatocellular carcinoma model could reveal how calpain inhibition not only affects cell migration proteins but also alters metabolic pathways that support tumor growth. frontiersin.org This holistic approach will be indispensable for understanding the multifaceted roles of calpain and for identifying novel, systems-level therapeutic strategies.
Q & A
Basic Research Questions
Q. How does Ac-calpastatin (184-210) selectively inhibit calpain isoforms without affecting other proteases like papain or trypsin?
- Methodological Answer : To validate specificity, researchers should conduct comparative inhibition assays using purified calpain I/II, papain, and trypsin under standardized buffer conditions (e.g., calpain activation requires specific calcium concentrations: µM for calpain I, mM for calpain II). Measure enzymatic activity via fluorogenic substrates or Western blotting for calpain-specific substrates (e.g., α-spectrin cleavage). Include positive/negative controls and replicate experiments to confirm selectivity .
Q. What experimental considerations are crucial when designing assays to assess Ac-calpastatin (184-210) activity?
- Methodological Answer : Ensure calcium concentrations align with calpain isoform requirements (µM for calpain I, mM for calpain II). Use fresh peptide stocks dissolved in appropriate solvents (e.g., DMSO or PBS) to avoid aggregation. Include control experiments to rule out solvent interference. Quantify inhibition via dose-response curves (IC50 values) and validate using orthogonal methods like surface plasmon resonance (SPR) for binding kinetics .
Q. How can researchers validate the purity and structural integrity of Ac-calpastatin (184-210) in experimental setups?
- Methodological Answer : Employ mass spectrometry (MS) for molecular weight verification (3177.7 Da) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Use circular dichroism (CD) spectroscopy to confirm secondary structure alignment with inhibitory domain 1 of calpastatin. Document storage conditions (-20°C for lyophilized powder, -80°C for solutions) to prevent degradation .
Advanced Research Questions
Q. What strategies can resolve discrepancies in inhibitory efficacy data of Ac-calpastatin (184-210) across different calpain activation conditions?
- Methodological Answer : Systematically vary calcium concentrations and pH to mimic physiological vs. pathological conditions. Perform time-course experiments to assess temporal inhibition dynamics. Use calpain-specific fluorescent probes (e.g., BOC-LM-CMAC) to monitor real-time activity. Cross-validate findings with calpain knockout models or siRNA-mediated calpain knockdown to isolate peptide effects .
Q. How can in vitro models be optimized to study Ac-calpastatin (184-210) in calpain-mediated pathways under varying calcium concentrations?
- Methodological Answer : Utilize calcium ionophores (e.g., A23187) or chelators (e.g., EGTA) to modulate intracellular calcium levels in cell-based assays. Combine with fluorescent calcium indicators (e.g., Fluo-4 AM) for real-time monitoring. For tissue models, employ ex vivo systems like cardiac or neuronal tissues to assess peptide efficacy in pathophysiological contexts. Ensure reproducibility by standardizing cell passage numbers and tissue sourcing .
Q. What computational approaches complement empirical data in elucidating Ac-calpastatin (184-210) binding dynamics with calpain isoforms?
- Methodological Answer : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding sites within calpain’s catalytic domain. Use molecular dynamics (MD) simulations to analyze peptide-protein stability under varying calcium concentrations. Validate computational models with mutagenesis studies targeting predicted interaction residues (e.g., calpain’s Ca²⁺-binding loops). Cross-reference with structural data from NMR or cryo-EM .
Key Methodological Considerations
- Reproducibility : Document experimental protocols in detail, including peptide handling, buffer compositions, and instrument settings, adhering to guidelines for academic rigor .
- Data Interpretation : Use statistical tools (e.g., ANOVA for dose-response comparisons) and visualize data with software like GraphPad Prism. Address outliers via Grubbs’ test or robust statistical models .
- Ethical Reporting : Disclose conflicts of interest and funding sources. Cite primary literature to contextualize findings and avoid overgeneralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
